3-Chloro-4-methoxybenzenesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Organic Chemistry

The discovery of sulfonamides marked a pivotal advancement in both medicinal and synthetic organic chemistry. Gerhard Domagk’s identification of prontosil in 1932 demonstrated the antimicrobial potential of sulfonamide derivatives, leading to the development of sulfa drugs that revolutionized bacterial infection treatment. Early sulfonamides, such as sulfanilamide, were synthesized via reactions between sulfonyl chlorides and amines, a method still foundational in modern organic synthesis. Over time, structural modifications, including halogen and alkoxy substitutions, expanded the applications of sulfonamides beyond medicine into materials science and catalysis. The introduction of 3-chloro-4-methoxybenzenesulfonamide represents a specialized derivative where strategic substituents enhance electronic and steric properties for targeted applications.

Structural Significance of Halogen-Methoxy Substitution Patterns

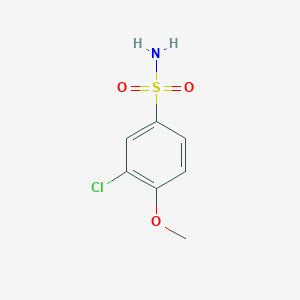

The molecular structure of this compound (C$$7$$H$$8$$ClNO$$_3$$S) features a benzene ring with a sulfonamide group at position 1, a chlorine atom at position 3, and a methoxy group at position 4. This substitution pattern creates a unique electronic profile:

- Methoxy Group (-OCH$$_3$$) : An electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution at the para and ortho positions relative to itself.

- Chlorine Atom (-Cl) : An electron-withdrawing group via inductive effects, deactivating the ring but directing electrophiles to meta positions.

The interplay between these groups influences reactivity and stability. For instance, the methoxy group’s ortho/para-directing nature and the chlorine’s meta-directing effects create regioselectivity challenges in further functionalization. This duality is critical in synthetic routes, as seen in the preparation of 3-chloro-4-methoxybenzylamine, where chlorination and amination steps rely on precise control of substituent effects.

Table 1: Key Structural Features of this compound

Positional Isomerism in Benzenesulfonamide Derivatives

Positional isomerism profoundly affects the physicochemical and biological properties of benzenesulfonamides. For this compound, alternative isomers include:

- 2-Chloro-4-methoxybenzenesulfonamide (CAS 1261570-22-2): Chlorine at position 2 alters steric hindrance and electronic distribution, potentially reducing solubility.

- 4-Chloro-3-methoxybenzenesulfonamide (CAS 749253-53-0): Swapped substituent positions modify dipole moments and crystal packing.

The synthesis of these isomers often involves regioselective strategies. For example, chlorination of 4-methoxybenzenesulfonamide under controlled conditions yields the 3-chloro derivative, while varying reaction parameters can produce the 2-chloro isomer. The choice of directing groups (e.g., sulfonamide vs. methoxy) determines the dominant product, as demonstrated in electrophilic aromatic substitution studies.

Table 2: Comparison of Benzenesulfonamide Isomers

Properties

IUPAC Name |

3-chloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBGFUXPGSMUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359512 | |

| Record name | 3-chloro-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69173-20-2 | |

| Record name | 3-chloro-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Process

Chlorination can be achieved through various methods, typically involving the use of chlorine gas or chlorinating agents in the presence of a catalyst.

- Reagents : Chlorine gas or thionyl chloride.

- Conditions : The reaction is often conducted at temperatures ranging from 50°C to 100°C.

- Yield : The yield can reach up to 100% with high purity levels (≥97%) when optimized conditions are applied.

Amidation Reaction

After chlorination, the next step involves amidation, where an amine group is introduced.

- Reagents : Ammonia or amines in conjunction with a coupling agent.

- Conditions : The reaction typically requires heating and may involve solvents like dimethylformamide or dichloromethane.

- Yield and Purity : Yields can vary but are generally high when proper conditions are maintained.

Summary of Key Research Findings

| Step | Reagents Used | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | Chlorine gas | 50°C - 100°C | ~100 | ≥97 |

| Amidation | Ammonia or amines | Heating, DMF or dichloromethane | Varies | High |

Challenges and Considerations

While synthesizing 3-chloro-4-methoxybenzenesulfonamide, several challenges may arise:

- Selectivity : Ensuring selective chlorination can be difficult due to potential side reactions.

- Purification : Post-reaction purification is crucial for obtaining high-purity products.

- Safety : Handling chlorinating agents requires strict safety protocols due to their hazardous nature.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Antiviral Activities : Research indicates that derivatives of 3-chloro-4-methoxybenzenesulfonamide exhibit antiviral activity against various viral strains. Structural modifications have been shown to enhance efficacy against specific targets, making it a candidate for further drug development .

- Anticancer Properties : Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. Results suggest that structural variations can increase cytotoxicity while minimizing toxicity to normal cells, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : The compound has demonstrated significant antibacterial activity against multiple strains, which is crucial for developing new antibiotics in an era of rising antibiotic resistance .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex molecules and advanced materials. Its unique structure allows it to be used in:

- Polymer Development : The compound can undergo reactions such as polyaddition with vinyloxiranes in the presence of catalysts, leading to new polymeric materials with desirable properties .

- Catalyst Development : It is utilized in the synthesis of novel catalysts that can facilitate various chemical reactions, enhancing efficiency and selectivity in industrial processes .

Data Table: Summary of Applications

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated significant antibacterial activity against multiple strains, emphasizing the importance of optimizing side chains for enhanced potency.

Anticancer Evaluation

Another investigation focused on the antiproliferative effects of related compounds on cancer cells. This study highlighted how structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells, suggesting a pathway for developing safer cancer therapies.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The chloro and methoxy groups can also contribute to the compound’s overall binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzene ring significantly influence the physicochemical and biological properties of sulfonamide derivatives. Below is a comparative analysis of 3-chloro-4-methoxybenzenesulfonamide with analogous compounds:

4-Chloro-3-nitrobenzenesulfonamide

- Structure : Chlorine at 4-position, nitro group at 3-position.

- Key Differences : The nitro group (electron-withdrawing) reduces electron density on the aromatic ring compared to the methoxy group (electron-donating) in this compound. This difference impacts reactivity in electrophilic substitution and solubility in polar solvents .

2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide

- Structure : Chlorine at 2-position on the sulfonamide-bearing ring; a separate 3-methoxybenzoyl group is attached.

N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide

Physicochemical Properties

Notes: Data inferred from synthesis reports and structural analogs .

Biological Activity

3-Chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. They typically contain a sulfonamide functional group, which contributes to their biological effects. The compound this compound is part of this family and has been studied for its potential therapeutic applications.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, sulfonamide derivatives have shown efficacy against several cancer cell lines:

- Cell Lines Tested :

- A-549 (lung cancer)

- MCF7 (breast cancer)

- HCT-116 (colon cancer)

The compound demonstrated moderate to high antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC50 values ranging from to , indicating potent activity against these cell lines .

2. Mechanism of Action

The precise mechanisms by which this compound exerts its anticancer effects are not fully elucidated but may involve:

- Cell Cycle Arrest : Some studies suggest that sulfonamides can induce cell cycle arrest in the G1 phase, leading to reduced proliferation .

- Apoptosis Induction : Evidence points towards the activation of apoptotic pathways in cancer cells treated with sulfonamides, contributing to their anticancer effects .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

- E7010 and E7070 Trials : These compounds, related to the sulfonamide class, were evaluated in clinical settings for their antitumor efficacy. E7010 showed partial responses in patients with uterine sarcoma and pulmonary adenocarcinoma during Phase I trials .

- In Vitro Studies : In vitro experiments have consistently shown that this compound and similar compounds inhibit the growth of various cancer cell lines, supporting their development as potential chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.